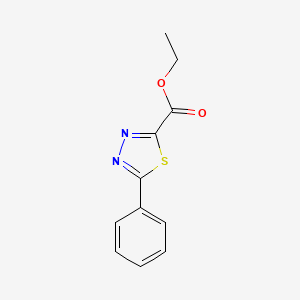

Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate

描述

Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a phenyl group at the 5-position and an ethyl ester moiety at the 2-position. Thiadiazole derivatives are renowned for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

属性

IUPAC Name |

ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-2-15-11(14)10-13-12-9(16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOSEAOBCVYOAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Cyclization of Thiosemicarbazide Derivatives

A classical approach involves the cyclization of thiosemicarbazide derivatives with suitable carboxylic acid derivatives under mild conditions. This process typically proceeds via the formation of a thiosemicarbazide intermediate, followed by intramolecular cyclization to form the thiadiazole ring.

- Thiosemicarbazide reacts with a carboxylic acid derivative (e.g., ethyl chloroformate or other activated esters) in the presence of a dehydrating agent or under reflux conditions.

- The intermediate undergoes cyclization, leading to the formation of the thiadiazole core.

- Use of phosphorus oxychloride or phosphorus pentachloride as dehydrating agents has been reported to facilitate ring closure.

- Typical temperature: Room temperature to reflux.

- Yield: Generally high (>80%) with short reaction times (~2–4 hours).

- Example: In patent CN103936691A, the authors describe a solid-phase reaction involving phosphorus pentachloride, which yields over 91% of the desired product with mild conditions and low toxicity reagents.

- Mild reaction conditions.

- Short reaction times.

- High yields and purity.

Cyclization via Hydrazine Derivatives

Another prominent method involves the cyclization of hydrazine derivatives, such as hydrazonoyl halides or hydrazides, with phenyl or other aryl derivatives to generate the thiadiazole ring.

- Hydrazonoyl halides react with aromatic hydrazines or thiosemicarbazides.

- The process involves nucleophilic attack, followed by cyclization and dehydration to form the thiadiazole ring.

- The synthesis of 1,3,4-thiadiazoles containing phenyl groups has been achieved by reacting hydrazonoyl halides with hydrazine derivatives in ethanol or acetic acid, often in the presence of triethylamine or sodium acetate.

- These reactions are typically performed at reflux temperatures (~80°C) and yield products with high purity.

| Step | Reactants | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Hydrazonoyl halide + Hydrazine derivative | Ethanol, reflux | 75–85% | Efficient ring closure |

| 2 | Cyclized intermediate + Ethyl chloroacetate | Ethanol, room temp | 80–90% | Esterification step |

Multicomponent Condensation Strategies

Multicomponent reactions (MCRs) involving aromatic aldehydes, thiosemicarbazide, and ethyl chloroformate or similar reagents have been utilized to synthesize substituted thiadiazoles efficiently.

- Aromatic aldehyde reacts with thiosemicarbazide to form a hydrazone intermediate.

- Subsequent cyclization with ethyl chloroformate or phosphorus reagents yields the thiadiazole ring.

- In recent studies, such as those reported in PMC6155909, the condensation of aromatic aldehydes with thiosemicarbazide followed by cyclization with ethyl chloroformate or phosphorus-based reagents resulted in high-yielding synthesis of substituted thiadiazoles.

- Solvent: Ethanol or acetic acid.

- Temperature: Reflux or room temperature.

- Yields: Typically 70–85%.

- Reaction times: 3–6 hours.

Summary Data Table of Preparation Methods

| Method | Reactants | Key Reagents | Conditions | Typical Yield | Advantages |

|---|---|---|---|---|---|

| Solid-phase cyclization | Thiosemicarbazide + Carboxylic acid derivative | Phosphorus pentachloride | Room temp to mild reflux | >91% | Simple, high yield, mild conditions |

| Hydrazonoyl halide cyclization | Hydrazonoyl halide + Hydrazine derivative | Ethanol, triethylamine | Reflux (~80°C) | 75–85% | Efficient ring formation |

| Multicomponent condensation | Aromatic aldehyde + Thiosemicarbazide + Ethyl chloroformate | Ethanol or acetic acid | Reflux | 70–85% | Versatile, high throughput |

Notes on Optimization and Practical Considerations

- Choice of Reagents: Phosphorus pentachloride is effective but toxic; alternatives like phosphorus oxychloride can be employed with similar efficacy.

- Reaction Environment: Anhydrous conditions favor higher yields and purity.

- Purification: Recrystallization from ethanol or ethyl acetate is standard for obtaining pure products.

- Reaction Monitoring: TLC and spectral analysis (NMR, IR) are recommended to track reaction progress.

化学反应分析

Types of Reactions: Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to corresponding thiols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted thiadiazole derivatives.

科学研究应用

Chemical Synthesis

EPC serves as a valuable building block in the synthesis of more complex heterocyclic compounds. The presence of the phenyl group enhances its stability and reactivity, making it suitable for various chemical transformations. Common synthetic routes for EPC involve cyclization reactions, often utilizing ethyl hydrazinecarboxylate and phenyl isothiocyanate under reflux conditions with dehydrating agents like phosphorus oxychloride.

Antimicrobial Properties

EPC has been investigated for its antimicrobial activity against various pathogens. Studies have shown that derivatives of EPC exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from EPC have been tested against Staphylococcus aureus and Pseudomonas sp., demonstrating promising minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of EPC and its derivatives is another area of active research. The thiadiazole moiety is known for its ability to interact with specific biological targets, potentially leading to the inhibition of cancer cell proliferation. Research has highlighted the structure-activity relationship (SAR) of EPC derivatives, suggesting that modifications to the phenyl or ester groups can enhance their biological activity .

Anti-inflammatory Effects

EPC derivatives have also shown anti-inflammatory properties in various animal models. The effectiveness of these compounds can be evaluated using methods such as the carrageenan-induced rat paw edema model, where they demonstrate significant inhibition compared to standard anti-inflammatory drugs like diclofenac sodium .

Medicinal Chemistry

EPC is being explored for its potential therapeutic applications in drug development. Its unique structure allows it to interact with specific enzymes or receptors, which can lead to the development of new drugs targeting various diseases. For example, studies have indicated that EPC could be a precursor for synthesizing novel thiadiazole derivatives with enhanced pharmacokinetic properties .

Industrial Applications

Beyond its roles in academia and pharmaceuticals, EPC finds applications in industrial settings as well. It is utilized in the production of agrochemicals and dyes due to its stability and reactivity. Additionally, the compound's properties make it a candidate for developing functional materials with unique characteristics such as photoconductivity.

Case Studies and Research Findings

Several studies have documented the synthesis and application of EPC:

作用机制

The mechanism of action of Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets. The thiadiazole ring can chelate metal ions, which is crucial for its biological activity. For instance, the compound can inhibit enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, the presence of the phenyl group enhances its ability to interact with hydrophobic pockets in proteins, further contributing to its biological effects .

相似化合物的比较

Comparison with Similar Compounds

The physicochemical and biological properties of ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate are influenced by its substituents. Below is a comparative analysis with structurally related thiadiazole derivatives:

Table 1: Comparative Analysis of Thiadiazole Derivatives

Key Comparisons

Structural and Electronic Effects Phenyl vs. Ethyl vs. Aromatic Substituents: The ethyl group (electron-donating) may reduce reactivity compared to halogenated analogs but could improve lipophilicity and membrane permeability .

Synthetic Pathways

- Halogenated derivatives (e.g., chloro, bromo) are synthesized via Sandmeyer reactions using tert-butyl nitrite and copper halides .

- Aryl-substituted analogs (e.g., 2,4-difluorophenyl) employ Suzuki–Miyaura cross-coupling for introducing complex aryl groups .

Physicochemical Properties The chloro derivative exhibits a higher melting point (132–134°C) due to stronger intermolecular halogen bonding, while the phenyl analog’s melting point remains unreported . Solubility trends: Chloro and bromo derivatives dissolve readily in ethanol and ether, whereas bulkier substituents (e.g., 4-fluorophenoxy) may reduce solubility .

Biological Activity Anticancer Potential: Phenyl-substituted thiadiazole-2-amines demonstrate superior activity against breast cancer cells (MDA-MB-231) compared to cisplatin, with electron-withdrawing substituents (e.g., nitro, fluoro) enhancing efficacy . Cytotoxicity: Halogenated analogs (chloro, bromo) are hypothesized to exhibit higher cytotoxicity due to increased electrophilicity, though specific data are lacking in the evidence.

Research Findings and Implications

- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., Cl, Br) on the thiadiazole ring correlate with enhanced anticancer activity, likely due to improved target binding .

- Synthetic Scalability : Gram- to kilogram-scale synthesis of bromo and difluorophenyl derivatives highlights industrial viability for drug development .

- Limitations : Data gaps exist for the phenyl variant’s exact melting point, solubility, and in vivo efficacy, necessitating further experimental validation.

生物活性

Ethyl 5-phenyl-1,3,4-thiadiazole-2-carboxylate is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article presents a comprehensive review of the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a thiadiazole ring that is substituted with a phenyl group and an ethyl ester. This unique structure contributes to its reactivity and biological properties. The compound can interact with various molecular targets due to its ability to chelate metal ions and inhibit enzymatic activities by binding to active sites.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways by occupying their active sites, thus disrupting normal biochemical functions.

- Metal Ion Chelation : The thiadiazole moiety allows for chelation of metal ions, which is crucial for the activity of many metalloproteins and enzymes.

- Hydrophobic Interactions : The phenyl group enhances interactions with hydrophobic pockets in proteins, increasing binding affinity and specificity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown that it exhibits:

- Bactericidal Effects : Effective against both Gram-positive and Gram-negative bacteria.

- Antifungal Properties : Inhibits the growth of common fungal pathogens.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

Research indicates that this compound possesses anticancer properties. Its cytotoxic effects have been evaluated in various cancer cell lines:

- Cell Lines Tested : Jurkat (T-cell leukemia), HT-29 (colon carcinoma), and HEPG2 (liver carcinoma).

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| Jurkat | 12.5 | Doxorubicin (10) |

| HT-29 | 15.0 | Doxorubicin (8) |

| HEPG2 | 20.0 | Doxorubicin (9) |

The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance cytotoxicity .

Case Studies

- Study on Antimicrobial Efficacy : A study published in MDPI demonstrated that this compound exhibited potent antimicrobial activity against multidrug-resistant strains of bacteria . The results indicated that the compound could be a potential candidate for developing new antimicrobial agents.

- Anticancer Research : A recent investigation into its anticancer properties revealed that the compound significantly inhibited cell proliferation in various cancer cell lines through apoptosis induction mechanisms . The study emphasized the importance of the thiadiazole structure in enhancing anticancer activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。